4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro-substituted phenoxy group, a butoxy linker, and a methoxy-substituted benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:
Preparation of 4-Chloro-3-ethylphenol: This intermediate can be synthesized by chlorination of 3-ethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 4-(4-Chloro-3-ethylphenoxy)butanol: The 4-chloro-3-ethylphenol is then reacted with 4-chlorobutanol in the presence of a base such as potassium carbonate to form the ether linkage.
Synthesis of this compound: The final step involves the reaction of 4-(4-chloro-3-ethylphenoxy)butanol with 3-methoxybenzaldehyde under acidic conditions to form the desired aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: 4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzoic acid.
Reduction: 4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzyl alcohol.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Chloro-3-methylphenoxy)butoxy]-3-methoxybenzaldehyde
- 4-[4-(4-Chloro-3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde
- 4-[4-(4-Chloro-3-phenoxy)butoxy]-3-methoxybenzaldehyde
Uniqueness
4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde is unique due to the specific substitution pattern on the phenoxy ring and the presence of both a butoxy linker and a methoxy-substituted benzaldehyde moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(4-chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4/c1-3-16-13-17(7-8-18(16)21)24-10-4-5-11-25-19-9-6-15(14-22)12-20(19)23-2/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYLDYVRZBFPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCCOC2=C(C=C(C=C2)C=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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